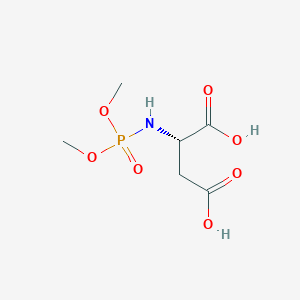
N-(Dimethoxyphosphoryl)-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dimethoxyphosphoryl)-L-aspartic acid is a compound that belongs to the class of aminophosphonic acids. These compounds are structural analogues of amino acids and have garnered significant interest due to their potential biological and medicinal applications . The presence of both phosphonic and carboxylic acid groups in the molecule makes it a unique entity with diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethoxyphosphoryl)-L-aspartic acid typically involves the reaction of L-aspartic acid with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, which facilitates the formation of the phosphonate ester . The reaction conditions often include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dimethoxyphosphoryl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(Dimethoxyphosphoryl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of N-(Dimethoxyphosphoryl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Phosphonomethyl)-glycine: Another aminophosphonic acid with herbicidal properties.
α-Aminophosphonic acids: Structural analogues of amino acids with diverse biological activities.
Uniqueness
N-(Dimethoxyphosphoryl)-L-aspartic acid is unique due to its specific combination of phosphonic and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Eigenschaften
CAS-Nummer |
405158-23-8 |
|---|---|
Molekularformel |
C6H12NO7P |
Molekulargewicht |
241.14 g/mol |
IUPAC-Name |
(2S)-2-(dimethoxyphosphorylamino)butanedioic acid |
InChI |
InChI=1S/C6H12NO7P/c1-13-15(12,14-2)7-4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,7,12)(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
NEZOEYKQPQSRBN-BYPYZUCNSA-N |
Isomerische SMILES |
COP(=O)(N[C@@H](CC(=O)O)C(=O)O)OC |
Kanonische SMILES |
COP(=O)(NC(CC(=O)O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
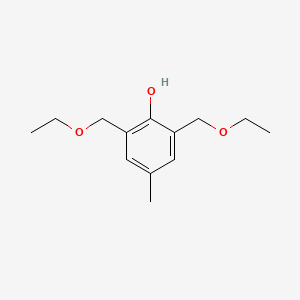
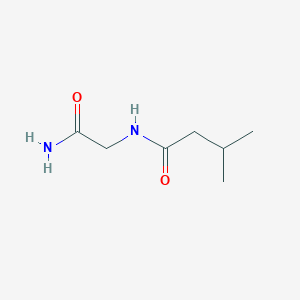
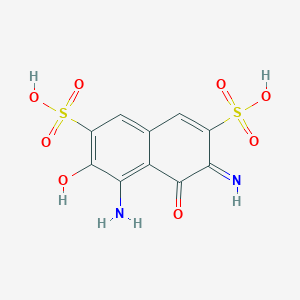
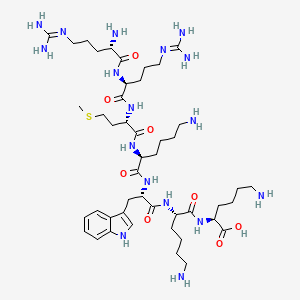
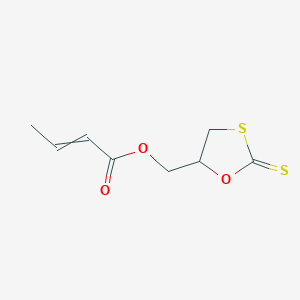
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
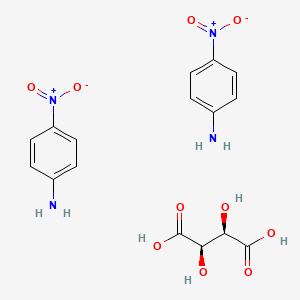
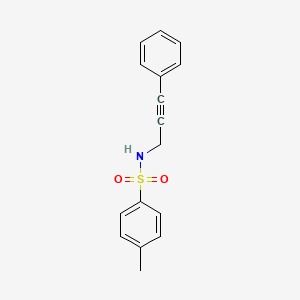
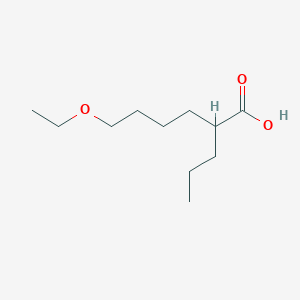
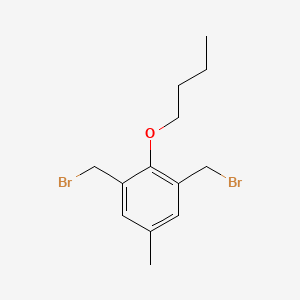
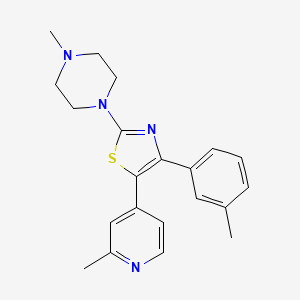
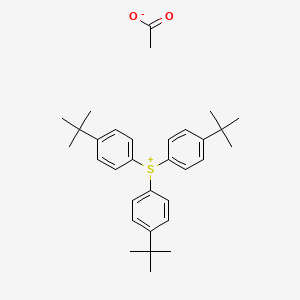
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
